molecular formula C20H31N3O2 B5356711 N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide

N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide

Cat. No. B5356711
M. Wt: 345.5 g/mol
InChI Key: ZAKWQRLPSVJGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide, also known as DIPPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. DIPPA belongs to the class of compounds known as piperidinedicarboxamides, which have been found to have a range of biological activities.

Mechanism of Action

The mechanism of action of N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide is not fully understood, but it is thought to act as a sigma receptor agonist. Sigma-1 receptors are known to have a range of effects on cellular function, including modulating calcium signaling and regulating the activity of ion channels. By selectively binding to sigma-1 receptors, this compound may be able to modulate these cellular processes and produce a range of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can modulate calcium signaling and inhibit the activity of certain ion channels. In vivo studies have suggested that this compound may have neuroprotective effects and may be able to reduce inflammation in the brain. This compound has also been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide in lab experiments is its selectivity for sigma-1 receptors. This allows researchers to study the function of these receptors without the confounding effects of other receptor types. However, one limitation of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound's neuroprotective effects and ability to reduce inflammation in the brain make it a promising candidate for further study in this area. Another potential future direction is the development of more soluble analogs of this compound, which would make it easier to use in a wider range of experimental setups. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular function.

Synthesis Methods

N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide can be synthesized using a multistep process that involves the reaction of 2-isopropylphenylmagnesium bromide with diethyl 1,4-piperidinedicarboxylate, followed by acid hydrolysis and subsequent reductive amination. The yield of this synthesis method is typically high, making it a reliable way to obtain this compound for research purposes.

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide has been found to have a range of potential applications in scientific research. One of its primary uses is as a tool for studying the function of sigma receptors. Sigma receptors are a type of receptor found in the central nervous system that have been implicated in a range of physiological processes, including pain perception, addiction, and mood regulation. This compound has been found to bind selectively to sigma-1 receptors, making it a valuable tool for studying the function of these receptors.

properties

IUPAC Name

1-N,1-N-diethyl-4-N-(2-propan-2-ylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-5-22(6-2)20(25)23-13-11-16(12-14-23)19(24)21-18-10-8-7-9-17(18)15(3)4/h7-10,15-16H,5-6,11-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKWQRLPSVJGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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